Almotriptan N-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Almotriptan is a triptan medication discovered and developed by Almirall for the treatment of heavy migraine headache . It was patented in 1992 and approved for medical use in 2000 . It is prescribed to treat the acute headache phase of migraine attacks with or without aura .

Synthesis Analysis

The synthesis of Almotriptan involves the use of NiCl2, anhydrous tetrahydrofuran, and phosphine ligand . The reaction is stirred at room temperature for 1 hour .

Molecular Structure Analysis

The crystal structures of almotriptan and almotriptan malate have been determined to gain further insight into the structure-activity relationships of triptans . The two structures differ in the orientation of their sulfonylpyrrolidine side chains .

Chemical Reactions Analysis

Almotriptan is metabolized at the dimethylaminoethyl group by N-demethylation, a reaction that is carried out by five different cytochrome P450s .

Wissenschaftliche Forschungsanwendungen

Electrochemical Sensor Development

Almotriptan, an antimigraine drug, has shown notable electrochemical behavior when tested with multiwalled carbon nanotube (MWCNT) film modified glassy carbon electrodes. This has been leveraged to create an innovative, sensitive electrochemical sensor for determining almotriptan in pharmaceutical samples, offering a significant advancement in drug analysis technology (Narayan et al., 2013).

Pharmacokinetics and Metabolism Studies

Extensive research has been conducted on the pharmacokinetics and metabolism of almotriptan across various animal models. The studies focus on absorption rates, bioavailability, elimination pathways, and identification of primary metabolites, providing crucial data for understanding how almotriptan is processed in the body (Aubets et al., 2006), (Salvà et al., 2003).

Animal Model Efficacy Studies

Almotriptan has been tested in various animal models to evaluate its efficacy as an antimigraine agent. These studies assess its selective vasoconstriction properties and its impact on neurogenically evoked plasma protein extravasation, offering insights into its mechanism of action and potential efficacy in humans (Gras et al., 2000).

Clinical Trials on Migraine Treatment

Several randomized, double-blind, placebo-controlled clinical trials have assessed the efficacy and safety of almotriptan in treating migraine pain. These studies provide comprehensive data on response rates, safety profiles, and comparative analyses with other treatments, enhancing our understanding of its role in migraine management (Dowson et al., 2002).

Novel Drug Delivery Systems

Research has been conducted on developing innovative drug delivery systems for almotriptan, such as solid lipid nanoparticles and in situ gel formulations, aimed at enhancing its efficiency and targeting capabilities. These studies explore alternative routes of administration and potential for improved therapeutic outcomes (Youssef et al., 2018), (Salem et al., 2020).

Wirkmechanismus

Target of Action

Almotriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the transmission of signals in the brain. Almotriptan’s interaction with these receptors is key to its therapeutic effect in treating migraines .

Mode of Action

Almotriptan acts as an agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it causes vasoconstriction of cranial blood vessels , which is believed to alleviate the symptoms of migraines . It also stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The metabolism of Almotriptan involves several biochemical pathways. It is metabolized by 2-hydroxylation of the pyrrolidine group to form a carbinolamine metabolite intermediate, a reaction catalyzed by CYP3A4 and CYP2D6 . This metabolite is further oxidized by aldehyde dehydrogenase to the open ring gamma-aminobutyric acid metabolite . Almotriptan is also metabolized at the dimethylaminoethyl group by N-demethylation , a reaction carried out by five different cytochrome P450s, flavin monooxygenase-3 mediated N-oxidation, and MAO-A catalyzed oxidative deamination to form the indole acetic acid and the indole ethyl alcohol derivatives of almotriptan .

Pharmacokinetics

Almotriptan has a bioavailability of 70% and a protein binding of 35% . It is metabolized in the liver and has an elimination half-life of 3–4 hours . Approximately 40 to 50% of a dose of almotriptan is excreted unchanged in urine; renal clearance is about 75% of total body clearance .

Result of Action

The action of Almotriptan results in the narrowing of blood vessels in the brain , which helps to stop pain signals from being sent to the brain . This leads to the alleviation of symptoms associated with migraines, such as pain, nausea, and photophobia .

Action Environment

The action of Almotriptan can be influenced by various environmental factors. For instance, the presence of other drugs that share a common hepatic metabolic path with Almotriptan can affect its action . Additionally, the efficacy of Almotriptan is maintained over repeated doses for multiple attacks of migraine treated over a long period (up to 1 year) . Dosage reduction is required only in the presence of severe renal or hepatic impairment .

Zukünftige Richtungen

Almotriptan has been used in the acute treatment of migraine with or without aura for over 20 years . More recent clinical results have confirmed its efficacy in women with menstrual migraine, the usefulness of early intervention, long-term benefit in adults, and also its efficacy and safety in adolescents . Overall, Almotriptan can be considered an optimal choice for managing acute migraine resistant to first-line drugs .

Biochemische Analyse

Biochemical Properties

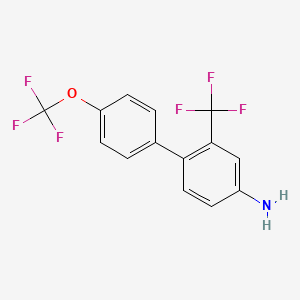

Almotriptan N-Oxide plays a crucial role in biochemical reactions related to migraine relief. It interacts with several biomolecules, including enzymes and proteins. Specifically, it is metabolized by human liver microsomes and the S9 fraction through 2-hydroxylation of the pyrrolidine group, forming a carbinolamine metabolite intermediate. This metabolic reaction is catalyzed primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 .

Cellular Effects

a. Cell Signaling Pathways: this compound influences cell function by modulating signaling pathways. Although the exact details are not fully elucidated, it likely activates vascular 5-hydroxytryptamine (5-HT) receptors, particularly those of the 5-HT1D family. Notably, it has weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors. It does not significantly interact with 5-HT2, 5-HT3, or 5-HT4 receptor subtypes, nor with alpha1-, alpha2-, or beta-adrenergic, dopamine1, dopamine2, muscarinic, or benzodiazepine receptors .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Almotriptan N-Oxide involves the oxidation of Almotriptan using a suitable oxidizing agent.", "Starting Materials": [ "Almotriptan", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Almotriptan is dissolved in a suitable solvent (e.g. methanol, ethanol)", "The oxidizing agent is added to the solution", "The reaction mixture is stirred at a suitable temperature (e.g. room temperature, reflux) for a suitable time (e.g. 1-24 hours)", "The reaction mixture is then quenched with a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate)", "The product is isolated by filtration or extraction, and purified by recrystallization or chromatography" ] } | |

CAS-Nummer |

603137-43-5 |

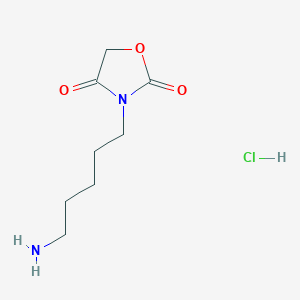

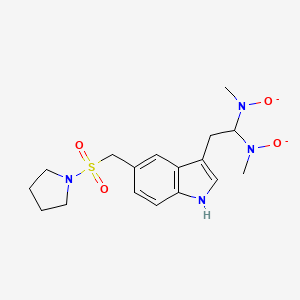

Molekularformel |

C17H25N3O3S |

Molekulargewicht |

351.5 g/mol |

IUPAC-Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide |

InChI |

InChI=1S/C17H25N3O3S/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 |

InChI-Schlüssel |

OSEGVGYYPORWLQ-UHFFFAOYSA-N |

SMILES |

CN(C(CC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)N(C)[O-])[O-] |

Kanonische SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.